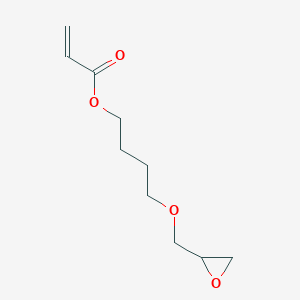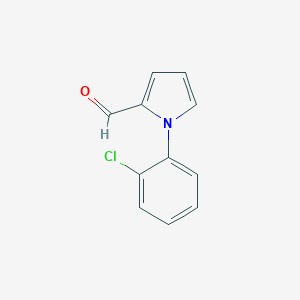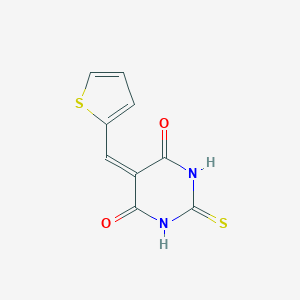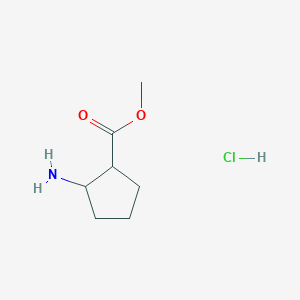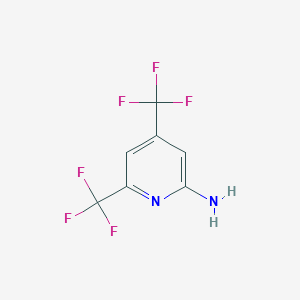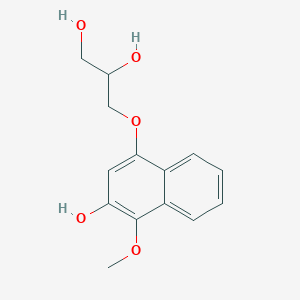
3-(3-Hydroxy-4-methoxynaphthalen-1-yl)oxypropane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxy-4-methoxynaphthalen-1-yl)oxypropane-1,2-diol, commonly known as HMN-214, is a synthetic compound that has gained significant attention in the field of cancer research. It is a derivative of the natural product, 7-O-(6-deoxy-α-L-mannopyranosyl)-daunomycinone, which has been used as an anticancer agent for many years. HMN-214 has been shown to exhibit potent anticancer activity against a wide range of tumor cells, making it a promising candidate for further investigation.
Mecanismo De Acción
HMN-214 exerts its anticancer activity by inhibiting the activity of topoisomerase II. This enzyme is responsible for unwinding and rewinding DNA during cell division. HMN-214 binds to the enzyme and prevents it from completing its function, leading to the accumulation of DNA damage and ultimately cell death. This mechanism of action is similar to that of other topoisomerase inhibitors, such as etoposide and doxorubicin.
Efectos Bioquímicos Y Fisiológicos
HMN-214 has been shown to exhibit potent anticancer activity in vitro and in vivo. In preclinical studies, HMN-214 has been shown to inhibit tumor growth and induce tumor cell death. Additionally, HMN-214 has been shown to have a favorable toxicity profile, with minimal side effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using HMN-214 in lab experiments include its potent anticancer activity, favorable toxicity profile, and ease of synthesis. However, there are also limitations to using HMN-214 in lab experiments. One limitation is that HMN-214 is not currently approved for use in humans, which limits its potential for clinical translation. Additionally, further research is needed to fully understand the mechanism of action of HMN-214 and to optimize its dosing and administration.
Direcciones Futuras
There are several future directions for research on HMN-214. One area of interest is the development of more potent and selective derivatives of HMN-214. Additionally, further studies are needed to fully understand the mechanism of action of HMN-214 and to identify potential biomarkers for patient selection. Finally, clinical trials are needed to evaluate the safety and efficacy of HMN-214 in humans and to determine its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of HMN-214 involves the reaction of 7-O-(6-deoxy-α-L-mannopyranosyl)-daunomycinone with propylene oxide and sodium hydroxide. The resulting product is then treated with methanol and hydrochloric acid to yield HMN-214. This synthesis method has been successfully used to produce HMN-214 in large quantities for research purposes.
Aplicaciones Científicas De Investigación
HMN-214 has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent anticancer activity against a wide range of tumor cells, including breast, lung, colon, and prostate cancer cells. HMN-214 works by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, HMN-214 prevents cancer cells from dividing and growing, ultimately leading to their death.
Propiedades
Número CAS |
114661-85-7 |
|---|---|
Nombre del producto |
3-(3-Hydroxy-4-methoxynaphthalen-1-yl)oxypropane-1,2-diol |
Fórmula molecular |
C14H16O5 |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
3-(3-hydroxy-4-methoxynaphthalen-1-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C14H16O5/c1-18-14-11-5-3-2-4-10(11)13(6-12(14)17)19-8-9(16)7-15/h2-6,9,15-17H,7-8H2,1H3 |
Clave InChI |
JBWCTTBDNCDIEV-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C2=CC=CC=C21)OCC(CO)O)O |
SMILES canónico |
COC1=C(C=C(C2=CC=CC=C21)OCC(CO)O)O |
Sinónimos |
1-((3-hydroxy-4-methoxy)-1-naphthoxy)-2,3-propanediol 3,4-DHPG |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




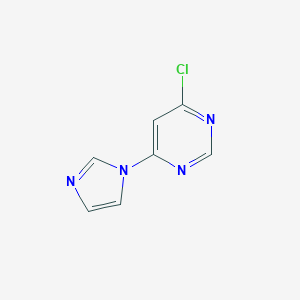
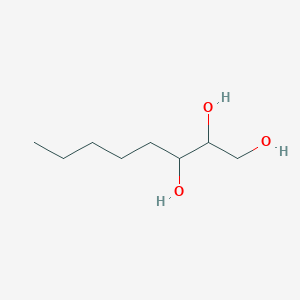

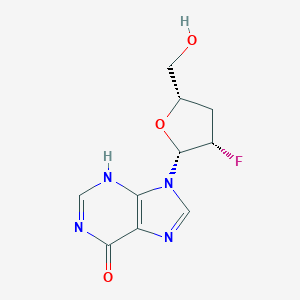
![1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)](/img/structure/B38426.png)
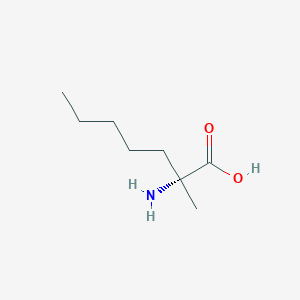
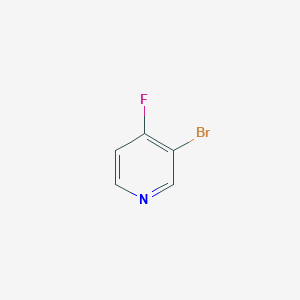
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
